Essentiality of 2-Pyridinyl at R1: >100-fold Loss in PfMetAP1b Potency with Phenyl or Other Pyridinyl Regioisomers
In a systematic SAR study of 2-(pyridinyl)-pyrimidine PfMetAP1b inhibitors, replacement of the 2-pyridinyl group at the R1 position with a phenyl, 3-pyridinyl, or 4-pyridinyl group resulted in complete loss of enzyme inhibitory activity [1]. The most potent analog bearing the 2-pyridinyl group (XC11) exhibited an IC50 of 0.112 µM, while all phenyl (XC8, XC9, XC10), 3-pyridinyl (XC21, XC23), and 4-pyridinyl (XC24) analogs showed IC50 values >100 µM. This represents a >900-fold difference in potency attributable solely to the nature of the C6 substituent [1].
| Evidence Dimension | PfMetAP1b enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 0.112 ± 0.007 µM (XC11, R1 = 2-pyridinyl) |
| Comparator Or Baseline | >100 µM for phenyl (XC8, XC9, XC10), 3-pyridinyl (XC21, XC23), and 4-pyridinyl (XC24) analogs |
| Quantified Difference | >890-fold improvement for 2-pyridinyl over phenyl, 3-pyridinyl, and 4-pyridinyl |
| Conditions | Recombinant PfMetAP1b enzyme, coupled enzymatic assay, 30 min incubation at room temperature |
Why This Matters
This establishes that procurement of 2,4-dichloro-6-(pyridin-2-yl)pyrimidine, rather than the 3- or 4-pyridinyl regioisomers or the 6-phenyl analog, is an absolute requirement for any medicinal chemistry program targeting binding modes that depend on the 2-pyridinyl nitrogen orientation.
- [1] Chen L, et al. Table 1, Compound SAR. Proc Natl Acad Sci USA. 2006;103(39):14548-14553. DOI: 10.1073/pnas.0604101103. View Source
